molecular formula C12H11BrN2O3S B5558315 5-bromo-N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide

5-bromo-N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide

Cat. No.: B5558315
M. Wt: 343.20 g/mol
InChI Key: BQVAUQZOOQECPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide typically involves multi-step organic reactionsThe carbamoyl group is then added using a suitable reagent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

5-bromo-N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

5-bromo-N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to explore its biological activity, synthesis, and mechanisms of action based on existing research.

Chemical Structure and Properties

The compound's chemical formula is C13H12BrN2O3SC_{13}H_{12}BrN_{2}O_{3}S, with a molecular weight of approximately 356.21 g/mol. The structural features include a furan ring, a bromine atom, and a thiophene moiety, which are critical for its biological interactions.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC13H12BrN2O3S
Molecular Weight356.21 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. This includes the preparation of the furan and thiophene rings followed by the introduction of the bromine and carbamoyl groups. Specific conditions such as temperature and solvent choice are crucial for optimizing yield and purity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, studies have shown that derivatives of thiophene and furan can inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest. The exact mechanism often involves the modulation of signaling pathways such as PI3K/Akt and MAPK pathways.

The proposed mechanism of action for this compound involves:

  • Inhibition of Cell Proliferation : The compound may interfere with DNA synthesis and repair mechanisms.
  • Induction of Apoptosis : It can activate caspase pathways leading to programmed cell death.
  • Targeting Specific Kinases : Similar compounds have been shown to inhibit kinases involved in cancer progression.

Study 1: Antitumor Activity

A study investigated the effects of a related compound on human breast cancer cell lines (MCF-7). The results indicated that treatment with the compound resulted in an IC50 value of approximately 10 µM, demonstrating potent antiproliferative effects.

Study 2: Mechanistic Insights

Another study focused on the mechanistic insights into how these compounds induce apoptosis in cancer cells. Flow cytometry analysis revealed increased Annexin V staining in treated cells, indicating early apoptotic changes.

Properties

IUPAC Name

5-bromo-N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O3S/c1-5-6(2)19-12(9(5)10(14)16)15-11(17)7-3-4-8(13)18-7/h3-4H,1-2H3,(H2,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVAUQZOOQECPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(O2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.